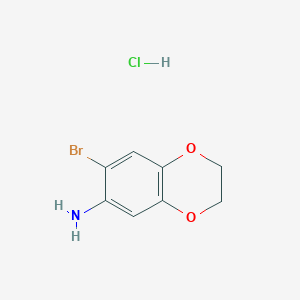

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride

Descripción

Molecular Formula: C₈H₉BrClNO₂ Molecular Weight: 266.52 g/mol CAS Number: 297757-46-1 Description: This compound consists of a 1,4-benzodioxin backbone substituted with a bromine atom at position 7 and an amine group at position 6, stabilized as a hydrochloride salt. The bromine substituent enhances electrophilicity, while the hydrochloride improves solubility and stability for pharmaceutical applications .

Propiedades

IUPAC Name |

6-bromo-2,3-dihydro-1,4-benzodioxin-7-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2.ClH/c9-5-3-7-8(4-6(5)10)12-2-1-11-7;/h3-4H,1-2,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDNBYQTPGNHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Route Development

The primary synthetic pathway for 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride involves electrophilic aromatic bromination of 2,3-dihydrobenzodioxin-6-amine (CAS: 52287-51-1) using N-bromosuccinimide (NBS) in the presence of sulfuric acid. This method, documented in patent literature and commercial synthesis protocols, achieves high yields and selectivity.

Starting Materials and Reagents

- 2,3-Dihydrobenzodioxin-6-amine : The precursor compound, characterized by a benzodioxane core with an amine group at position 6.

- N-Bromosuccinimide (NBS) : A brominating agent that facilitates electrophilic substitution.

- Sulfuric Acid (H₂SO₄) : Catalyzes the reaction by generating electrophilic bromine species.

- Tetrahydrofuran (THF) : A polar aprotic solvent that stabilizes intermediates and enhances reaction homogeneity.

Reaction Mechanism

The bromination proceeds via electrophilic aromatic substitution , where the amine group acts as an activating ortho/para director. Sulfuric acid protonates NBS, generating a bromonium ion (Br⁺), which attacks the aromatic ring at position 7 due to steric and electronic favoring. The reaction sequence is as follows:

- Protonation of NBS :

$$

\text{NBS} + \text{H}2\text{SO}4 \rightarrow \text{Br}^+ + \text{Succinimide} \cdot \text{HSO}_4^-

$$ - Electrophilic Attack :

The bromonium ion reacts with the electron-rich aromatic ring, substituting hydrogen at position 7. - Deprotonation :

A base (e.g., water during workup) abstracts the proton, restoring aromaticity.

This mechanism ensures regioselectivity and minimizes polybromination byproducts.

Optimization of Reaction Conditions

Temperature and Time

Optimal bromination occurs at -78°C , with gradual warming to 20°C over 1 hour . Low temperatures suppress side reactions (e.g., oxidation of the amine group), while controlled warming ensures complete conversion. Extended reaction times (>2 hours) risk decomposition, reducing yields.

Solvent and Catalytic System

THF is preferred for its ability to dissolve both the amine precursor and NBS while stabilizing reactive intermediates. A catalytic amount of sulfuric acid (1 drop per 1 g substrate) suffices to generate Br⁺ without causing over-acidification. Alternative solvents (e.g., DMF or DCM) result in lower yields due to poor bromonium ion stability.

Table 1: Reaction Parameters and Outcomes

| Parameter | Value/Detail |

|---|---|

| Starting Material | 2,3-Dihydrobenzodioxin-6-amine |

| Brominating Agent | N-Bromosuccinimide (1.2 eq) |

| Acid Catalyst | H₂SO₄ (1 drop) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78°C → 20°C (over 1 hour) |

| Yield | 93% |

| Purity (MS) | m/z 231 (MH⁺) |

Workup and Purification

Post-reaction, the crude product is isolated through:

- Evaporation : Removal of THF under reduced pressure.

- Ether Extraction : Dissolving the residue in diethyl ether to separate organic and aqueous layers.

- Washing : Sequential washes with water and brine to remove residual acid and succinimide byproducts.

- Drying and Evaporation : Anhydrous sodium sulfate removes moisture, followed by ether evaporation to yield the free amine as an oil.

- Hydrochloride Salt Formation : Treatment with hydrochloric acid in ether or methanol converts the free amine to the hydrochloride salt, enhancing stability and solubility.

Characterization and Analytical Data

The final product is validated using:

Scale-Up and Industrial Considerations

Industrial production requires:

- Cryogenic Reactors : To maintain -78°C at scale.

- Continuous Flow Systems : For precise control of warming rates and reagent mixing.

- Solvent Recovery : THF recycling reduces costs and environmental impact. Challenges include handling concentrated sulfuric acid and ensuring consistent bromide ion scavenging to prevent equipment corrosion.

Análisis De Reacciones Químicas

Types of Reactions

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodioxin derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. It has been evaluated for its efficacy against non-tuberculous mycobacteria and Mycobacterium tuberculosis, showcasing its potential in developing new antimicrobial agents .

- Calcium Antagonist Properties : Studies have shown that derivatives of this compound can act as calcium antagonists, which may be beneficial in treating conditions related to calcium dysregulation, such as hypertension and certain cardiac disorders.

- Cholinesterase Inhibition : The compound has demonstrated significant activity as a cholinesterase inhibitor, which is crucial for enhancing cholinergic neurotransmission. This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .

Case Studies

Several studies have explored the biological activity of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride and its derivatives:

Study 1: Antimicrobial Efficacy

A study evaluated a series of benzodioxin derivatives for their ability to inhibit the growth of Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting that modifications to the benzodioxin structure can enhance efficacy against resistant strains .

Study 2: Calcium Antagonism

In another study focusing on cardiovascular health, compounds derived from benzodioxins were tested for their calcium antagonist properties. The findings revealed that some compounds showed efficacy comparable to established calcium channel blockers, indicating their potential use in managing hypertension.

Summary of Notable Findings

| Research Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Effective against non-tuberculous mycobacteria |

| Calcium Antagonism | Comparable efficacy to flunarizine in managing hypertension |

| Cholinesterase Inhibition | Significant inhibition of acetylcholinesterase |

Mecanismo De Acción

The mechanism of action of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine

- Molecular Formula: C₈H₈ClNO₂

- Molecular Weight : 185.61 g/mol

- Key Differences : Replacement of bromine with chlorine reduces molecular weight and alters electronic effects. Chlorine’s lower electronegativity may decrease reactivity compared to bromine, impacting interactions in biological systems .

6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine

- CAS : 52287-51-1

- Purity : 98%

- Key Differences: Bromine at position 6 instead of 5.

Functional Group Modifications

tert-Butyl N-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl) Carbamate

- Molecular Formula: C₁₃H₁₆BrNO₄

- Molecular Weight : 330.18 g/mol

- CAS : 1498181-43-3

- Key Differences: Introduction of a carbamate group (-OC(O)NH-t-Bu) replaces the amine’s hydrochloride.

[(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine Hydrochloride

Heterocyclic and Sulfonamide Derivatives

N-(Thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine Hydrochloride

- Molecular Formula: C₁₃H₁₄ClNO₂S

- Molecular Weight : 283.77 g/mol

- CAS : 1049733-16-5

- Key Differences : Incorporation of a thiophene ring introduces sulfur-based π-π interactions, enhancing binding to aromatic residues in enzymes. This compound is explored for CNS-targeting therapies .

Sulfonamide Derivatives (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide)

- Synthesis : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides under basic conditions .

- Bioactivity: Sulfonamides exhibit antibacterial and antifungal properties. For example, compound 7l (2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide) showed potent antimicrobial activity with low hemolytic toxicity .

Antibacterial and Antifungal Activity

Anti-Diabetic Potential

Comparative Data Table

Actividad Biológica

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride (CAS No. 297757-46-1) is a compound with a unique structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

The molecular formula of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride is , with a molecular weight of 266.52 g/mol. The compound features a bromine atom and a dioxin structure, which are significant in its biological interactions .

Biological Activity Overview

Research indicates that benzodioxole derivatives, including 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride, exhibit various biological activities such as antidiabetic effects, anticancer properties, and enzyme inhibition.

Antidiabetic Activity

In studies involving structurally related benzodioxole compounds, significant inhibition of α-amylase was observed. For instance, related compounds showed IC50 values of 0.85 µM and 0.68 µM against α-amylase, suggesting potential utility in managing diabetes by regulating carbohydrate metabolism .

Anticancer Properties

Preliminary investigations into the cytotoxic effects of benzodioxole derivatives have indicated promising results against various cancer cell lines. For example, one derivative demonstrated activity against four cancer cell lines with IC50 values ranging from 26 to 65 µM. These findings highlight the potential of benzodioxole compounds in cancer therapy .

The mechanisms underlying the biological activities of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride are not fully elucidated but can be inferred from related studies:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase.

- Cellular Interactions : It may interact with cellular pathways that regulate apoptosis and cell proliferation in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of benzodioxole derivatives:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| IIa | α-Amylase Inhibition | 0.85 µM | |

| IIc | α-Amylase Inhibition | 0.68 µM | |

| IId | Cytotoxicity (Cancer Cell Lines) | 26–65 µM |

These studies collectively suggest that modifications to the benzodioxole structure can enhance specific biological activities.

Safety and Toxicity

While the compound exhibits promising biological activities, safety evaluations are crucial. The material safety data indicate that it may be harmful by inhalation or skin contact . Thus, precautions should be taken when handling this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Buchwald-Hartwig amination, leveraging bromine's leaving group properties. For example, coupling 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine with HCl under controlled acidic conditions ensures hydrochloride salt formation . To improve yields, optimize reaction parameters (e.g., temperature, stoichiometry of amine intermediates) and use catalysts like Pd for cross-coupling reactions. Purification via recrystallization in ethanol/water mixtures enhances purity .

Q. How can researchers confirm the structural integrity of 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride post-synthesis?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) to verify aromatic proton environments and amine proton shifts (~δ 5-6 ppm for NH₂·HCl) , HPLC-MS for molecular weight confirmation (expected [M+H]⁺ = 267.52), and X-ray crystallography to resolve stereochemical ambiguities (as demonstrated for analogous benzodioxin derivatives in ). FTIR can further validate N-H stretching (~3200 cm⁻¹) and C-Br bonds (~600 cm⁻¹).

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The hydrochloride form enhances stability by reducing hygroscopicity. Store at 0–4°C in airtight, light-protected containers. Monitor degradation via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC (C18 column, acetonitrile/water gradient). Hydrolysis of the benzodioxin ring or amine oxidation are key degradation pathways; stability studies under accelerated conditions (40°C/75% RH) can quantify shelf life .

Advanced Research Questions

Q. How does the bromine substituent influence the compound's reactivity in cross-coupling reactions for functionalization?

- Methodological Answer : The bromine atom at position 7 acts as a directing group, enabling regioselective Suzuki-Miyaura or Ullmann couplings. For example, Pd-catalyzed coupling with aryl boronic acids replaces Br with aryl groups while preserving the benzodioxin core. Kinetic studies (monitored via GC-MS) show higher reactivity compared to chloro analogs due to Br's polarizability . Post-functionalization, confirm regiochemistry via NOESY NMR to rule out ring distortion.

Q. What computational strategies are effective in predicting the compound's pharmacological interactions?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions with biological targets like G-protein-coupled receptors. Parameterize the bromine and amine groups using DFT calculations (B3LYP/6-31G*) to assess electronic effects. QSAR models (e.g., EC-GA method) can correlate substituent effects with bioactivity, as shown for benzodiazepine derivatives in . Validate predictions with in vitro assays (e.g., radioligand binding for affinity quantification).

Q. How can impurities in synthesized batches be systematically identified and quantified?

- Methodological Answer : Employ LC-HRMS with a Q-TOF detector to trace by-products (e.g., dehalogenated analogs or oxidized amines). Compare fragmentation patterns with reference standards. For quantification, use HPLC-UV at λ = 254 nm (aromatic absorption) with calibration curves for known impurities. Thresholds should adhere to ICH Q3A guidelines (<0.1% for unidentified impurities) .

Q. What are the challenges in studying enantiomer-specific effects of this compound, and how can they be addressed?

- Methodological Answer : The amine group’s stereochemistry (if chiral) impacts bioactivity. Resolve enantiomers via chiral HPLC (e.g., Chiralpak IA column) or synthesize enantiopure intermediates using asymmetric catalysis (e.g., Jacobsen epoxidation). Test isolated enantiomers in receptor-binding assays to quantify stereoselectivity, as demonstrated for (1R)-configured benzodioxin analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.